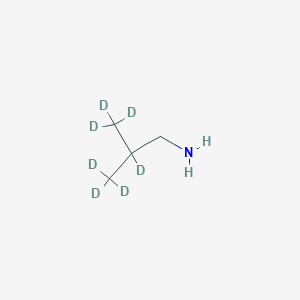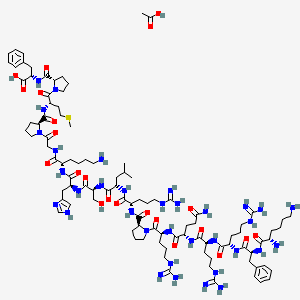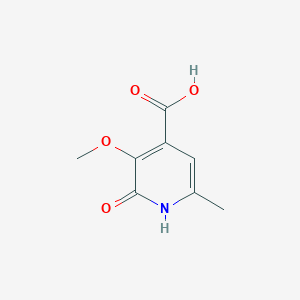![molecular formula C20H22BClO4 B14769740 4-[[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzaldehyde](/img/structure/B14769740.png)
4-[[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzaldehyde is a complex organic compound that features a benzaldehyde group linked to a phenoxy group, which is further substituted with a chloro and a dioxaborolan group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzaldehyde typically involves multiple steps:
Formation of the dioxaborolan group: This can be achieved through the reaction of a suitable boronic acid derivative with pinacol in the presence of a catalyst.
Introduction of the chloro group: This step involves the chlorination of the aromatic ring, which can be done using reagents like thionyl chloride or phosphorus pentachloride.
Coupling reactions: The final step involves coupling the chlorinated aromatic compound with a benzaldehyde derivative through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-[[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: 4-[[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzoic acid.
Reduction: 4-[[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzaldehyde has several applications in scientific research:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Medicinal Chemistry: It can be explored for its potential biological activities and as a building block for drug development.
Catalysis: The dioxaborolan group can act as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
作用機序
The mechanism of action of 4-[[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzaldehyde depends on its application:
In Catalysis: The dioxaborolan group can coordinate with metal centers, facilitating various catalytic cycles.
In Biological Systems: If used in medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
4-Formylphenylboronic Acid Pinacol Ester: Similar structure but lacks the chloro group.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Similar dioxaborolan group but different core structure.
(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Similar dioxaborolan group but lacks the aldehyde and chloro groups.
Uniqueness
4-[[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzaldehyde is unique due to the combination of its functional groups, which allows for diverse reactivity and applications in various fields.
特性
分子式 |
C20H22BClO4 |
|---|---|
分子量 |
372.7 g/mol |
IUPAC名 |
4-[[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzaldehyde |
InChI |
InChI=1S/C20H22BClO4/c1-19(2)20(3,4)26-21(25-19)16-6-5-7-17(18(16)22)24-13-15-10-8-14(12-23)9-11-15/h5-12H,13H2,1-4H3 |
InChIキー |
IFYXERKQXMAQAS-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OCC3=CC=C(C=C3)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dichloro-7-cyclopropyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14769657.png)
![[2,2'-Bis (4-tert-butylpyridine)] bis [2-(4-fluorophenyl) pyridine] iridium (III) hexafluorophosphate](/img/structure/B14769660.png)
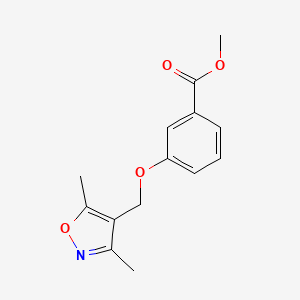
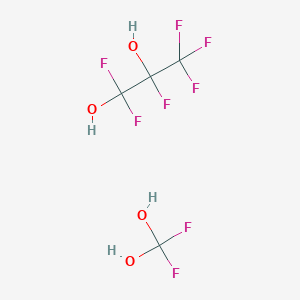

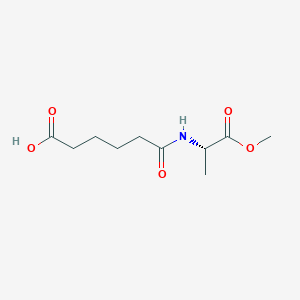

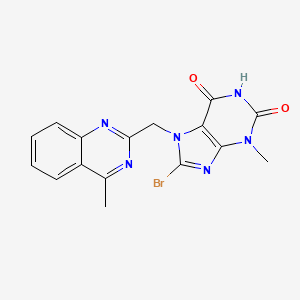
![(5R,7R)-7-fluoro-2-(2,3,4,5,6-pentafluorophenyl)-5-(propan-2-yl)-5H,6H,7H-2lambda-pyrrolo[2,1-c][1,2,4]triazol-2-ylium; tetrafluoroboranuide](/img/structure/B14769701.png)
